molecular formula C8H8N2O3 B7860040 Methyl 4-nitrobenzimidate CAS No. 52708-02-8

Methyl 4-nitrobenzimidate

Cat. No.: B7860040
CAS No.: 52708-02-8
M. Wt: 180.16 g/mol
InChI Key: RBAWZIFNYPAVNC-UHFFFAOYSA-N
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Description

Methyl 4-nitrobenzimidate is a nitro-substituted benzimidate ester with the molecular formula C₉H₉N₂O₄. It is synthesized via the reaction of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in the presence of sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) . The compound features a benzimidate core (C=N-OCH₃) and a para-nitro substituent on the aromatic ring, which confers unique electronic and steric properties. Its primary applications include serving as an intermediate in the synthesis of heterocyclic compounds, particularly benzimidazole derivatives, which are relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

methyl 4-nitrobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(9)6-2-4-7(5-3-6)10(11)12/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAWZIFNYPAVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401966
Record name methyl 4-nitrobenzimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52708-02-8
Record name methyl 4-nitrobenzimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitrobenzimidate can be synthesized through the cyanoimidation of 4-nitrobenzaldehyde. The process involves the reaction of 4-nitrobenzaldehyde with hydrogen cyanide and a base such as sodium tert-butoxide in methanol. The reaction mixture is then treated with N-bromosuccinimide and stirred at elevated temperatures to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitrobenzimidate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The imidate linkage can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Methyl 4-aminobenzimidate.

    Substitution: Various substituted benzimidates depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-nitrobenzimidate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential antimicrobial and anticancer properties, leveraging the reactivity of the nitro group.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzimidate involves its ability to undergo various chemical transformations. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The imidate linkage allows for hydrolysis, releasing active compounds that can further interact with molecular targets.

Comparison with Similar Compounds

N-Methoxy-1-(Dimethoxyphosphoryloxy)-4-Nitrobenzimidate

  • Molecular Formula : C₉H₉N₂O₅P
  • Key Differences :
    • Substitution of the methyl group in the benzimidate moiety with a methoxy group.
    • Addition of a phosphoryloxy (-OP(O)(OCH₃)₂) group at the 1-position.
  • Structural Insights :
    • X-ray diffraction (XRD) data confirms a Z-isomer configuration , with the 4-nitrophenyl and methoxy groups in a trans orientation relative to the C=N bond .
    • The aromatic ring and C=N π-system are coplanar, enhancing conjugation and stability.
  • Reactivity : The phosphoryloxy group increases electrophilicity, making this compound more reactive in nucleophilic substitutions compared to this compound.

Methyl 4-Amino-3-Nitrobenzoate

  • Molecular Formula : C₈H₈N₂O₄
  • Key Differences: Replacement of the benzimidate group (C=N-OCH₃) with a carboxylic ester (-COOCH₃). Amino (-NH₂) and nitro (-NO₂) groups at the 4- and 3-positions, respectively.
  • Electronic Effects: The amino group acts as an electron donor, reducing the electron-withdrawing effect of the nitro group compared to this compound.
  • Applications : Used as a precursor for azo dyes and pharmaceuticals due to its bifunctional reactivity (amine and ester groups) .

4-(Methylamino)-3-Nitrobenzoyl Chloride

  • Molecular Formula : C₈H₇ClN₂O₃
  • Key Differences: Acyl chloride (-COCl) replaces the ester group. Methylamino (-NHCH₃) and nitro groups at the 4- and 3-positions.
  • Reactivity : The acyl chloride is highly reactive, enabling facile amide bond formation in drug synthesis (e.g., antibiotics and kinase inhibitors) .
  • Polarity : Greater polarity than this compound, leading to higher solubility in polar aprotic solvents.

Methyl 2,4-Dihydroxy-5-(4-Nitrobenzamido)Benzoate

  • Molecular Formula : C₁₅H₁₂N₂O₇
  • Key Differences: Additional hydroxyl (-OH) and benzamido (-NHCOC₆H₄NO₂) substituents.
  • Biological Relevance : The multi-functional structure enhances interactions with biological targets, making it suitable for derivatization in anticancer and antimicrobial studies .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Properties/Applications Reference
This compound C₉H₉N₂O₄ Benzimidate, nitro, methyl ester Heterocyclic synthesis intermediate
N-Methoxy-4-nitrobenzimidate derivative C₉H₉N₂O₅P Phosphoryloxy, methoxy, nitro Enhanced electrophilicity, Z-isomer
Methyl 4-amino-3-nitrobenzoate C₈H₈N₂O₄ Amino, nitro, ester Azo dye/pharmaceutical precursor
4-(Methylamino)-3-nitrobenzoyl chloride C₈H₇ClN₂O₃ Acyl chloride, methylamino, nitro Drug intermediate (amidation reactions)
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate C₁₅H₁₂N₂O₇ Hydroxyl, benzamido, nitro, ester Biological derivatization agent

Key Research Findings

Electronic Effects: The para-nitro group in this compound strongly withdraws electrons, activating the benzimidate core for nucleophilic attack. This contrasts with amino-substituted analogs (e.g., Methyl 4-amino-3-nitrobenzoate), where electron-donating groups reduce reactivity .

Stereochemical Influence : The trans configuration in N-methoxy-4-nitrobenzimidate derivatives () suggests steric hindrance may direct regioselectivity in subsequent reactions, unlike the unsubstituted this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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